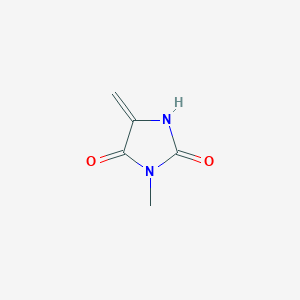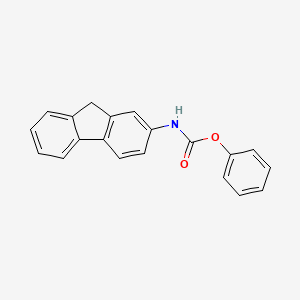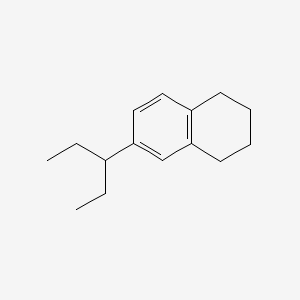
6-(1-Ethylpropyl)-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Ethylpropyl)-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of tetrahydronaphthalenes This compound is characterized by a naphthalene ring system that is partially hydrogenated, with an ethylpropyl substituent at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Ethylpropyl)-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 6-(1-Ethylpropyl)naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
6-(1-Ethylpropyl)naphthalene+H2Pd/Cthis compound
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Ethylpropyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of naphthoquinones and other oxidized derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
6-(1-Ethylpropyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of naphthalene derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(1-Ethylpropyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Ethyltetralin
- 6-Methyl-1,2,3,4-tetrahydronaphthalene
- 6-Propyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
6-(1-Ethylpropyl)-1,2,3,4-tetrahydronaphthalene is unique due to its specific ethylpropyl substituent, which imparts distinct chemical and physical properties compared to other similar compounds
Propriétés
Numéro CAS |
54889-56-4 |
|---|---|
Formule moléculaire |
C15H22 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
6-pentan-3-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C15H22/c1-3-12(4-2)15-10-9-13-7-5-6-8-14(13)11-15/h9-12H,3-8H2,1-2H3 |
Clé InChI |
HHMIVMHVMOTSCP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=CC2=C(CCCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



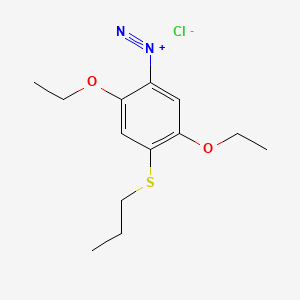
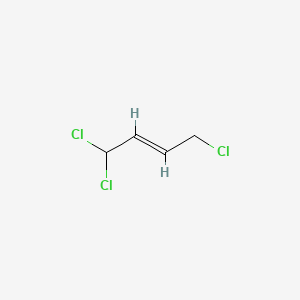
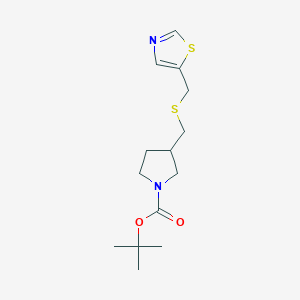
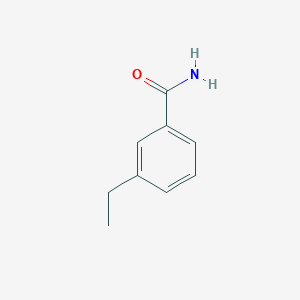
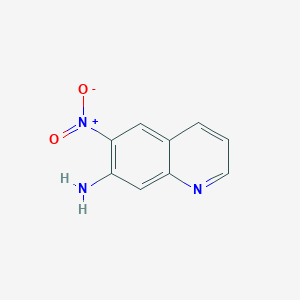
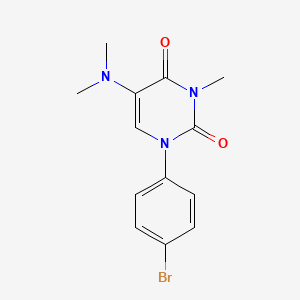

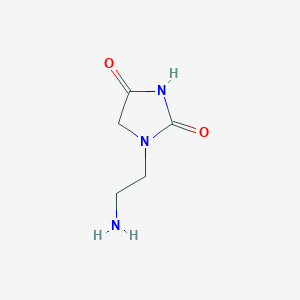
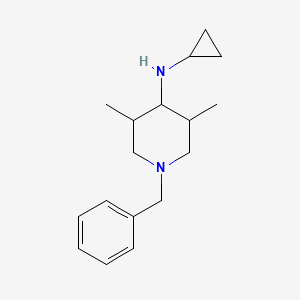
![4-{[(2S)-Oxiran-2-yl]methoxy}aniline](/img/structure/B13951794.png)
